molecular formula C13H10BrF B2463814 4-Bromo-4'-fluoro-2'-methylbiphenyl CAS No. 1443325-28-7

4-Bromo-4'-fluoro-2'-methylbiphenyl

Cat. No.: B2463814
CAS No.: 1443325-28-7
M. Wt: 265.125
InChI Key: DMZYTJIJPISZOF-UHFFFAOYSA-N
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Description

4-Bromo-4’-fluoro-2’-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative where the biphenyl core is substituted with a bromine atom at the 4-position, a fluorine atom at the 4’-position, and a methyl group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-fluoro-2’-methylbiphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .

Another method involves the Friedel-Crafts acylation followed by a series of reactions including nitration, reduction, and bromination . These steps require specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 4-Bromo-4’-fluoro-2’-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-fluoro-2’-methylbiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nitrating Agents: Used in nitration reactions.

    Reducing Agents: Used in reduction reactions.

    Brominating Agents: Used in bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biphenyl derivatives, while substitution reactions can yield compounds with different functional groups .

Scientific Research Applications

4-Bromo-4’-fluoro-2’-methylbiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-fluoro-2’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the aryl halide and aryl boronic acid .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromo-4’-fluorobiphenyl
  • 4-Bromo-2’-methylbiphenyl

Uniqueness

4-Bromo-4’-fluoro-2’-methylbiphenyl is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(4-bromophenyl)-4-fluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZYTJIJPISZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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